molecular formula C19H17N5O2S2 B6576340 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 896692-29-8

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B6576340
CAS No.: 896692-29-8
M. Wt: 411.5 g/mol
InChI Key: QYQURXBDYOVWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a benzyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further linked to a 3-methyl-1H-pyrazol-5-yl substituent. The thienopyrimidine scaffold is known for its bioisosteric similarity to purines, enabling interactions with ATP-binding pockets in enzymes .

Characterization methods such as $ ^1H $ NMR, IR spectroscopy, and mass spectrometry (as seen in analogous syntheses ) would confirm its structure.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-12-9-15(23-22-12)21-16(25)11-28-19-20-14-7-8-27-17(14)18(26)24(19)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQURXBDYOVWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Heterocycle Substituents/Linkers Bioactivity Relevance
Target Compound Thieno[3,2-d]pyrimidine 3-Benzyl, 2-sulfanyl-acetamide, 3-methylpyrazole Kinase inhibition, anti-inflammatory
6-(2-Amino-6-substituted-phenyl-pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazin-3(4H)-one 2-Aminopyrimidine, substituted phenyl, methyl Antimicrobial, antitumor
Example 53 (PF 43(1), ) Pyrazolo[3,4-d]pyrimidine 4-Amino, 5-fluoro-3-(3-fluorophenyl)-chromen-4-one, isopropyl benzamide Anticancer (kinase targeting)
Nl-(3-Methyl-1-phenylpyrazol-5-yl)sulfanilamide Pyrazole Sulfanilamide, 3-methylphenyl COX-2 inhibition

Key Observations:

However, benzo[b][1,4]oxazin-3(4H)-one derivatives (as in ) exhibit distinct hydrogen-bonding patterns due to their oxygen-rich scaffold . Pyrazole-based compounds (e.g., ) prioritize sulfonamide or acetamide linkers for solubility and target engagement.

Substituent Effects :

  • The 3-benzyl group in the target compound enhances lipophilicity and may influence blood-brain barrier penetration, contrasting with the 5-fluoro-3-(3-fluorophenyl)chromen-4-one moiety in Example 53, which introduces rigidity and fluorophilic interactions .
  • The sulfanyl-acetamide linker provides conformational flexibility, analogous to oxadiazole linkers in compounds but with differing electronic profiles .

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Solubility

Compound Molecular Weight (g/mol) Solubility (LogP) IC$_{50}$ (nM) Target
Target Compound ~470 ~2.8 (predicted) N/A Kinases, inflammatory pathways
Example 53 589.1 3.1 15–50 Aurora kinase
Benzo[b][1,4]oxazin-3(4H)-one ~380 2.5 100–200 EGFR

Key Findings :

  • The target compound’s pyrazole-acetamide moiety may improve aqueous solubility compared to Example 53’s fluorophenyl-chromenone group .
  • Lack of explicit IC$_{50}$ data for the target compound underscores the need for further enzymatic assays.

Hydrogen-Bonding and Crystal Packing

The sulfanyl-acetamide linker in the target compound can participate in hydrogen-bonding networks similar to oxadiazole derivatives in . However, the 3-benzyl group may introduce steric hindrance, reducing crystal lattice stability compared to smaller substituents like methyl in . Graph set analysis (as in ) could predict dimeric or chain motifs in its solid-state structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.